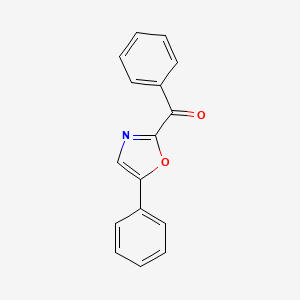
1-(3-Iodobutyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodobutyl)-4-methoxybenzene is an organic compound characterized by the presence of an iodobutyl group attached to a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodobutyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 3-iodobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Iodobutyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic ring can be hydrogenated under catalytic hydrogenation conditions to yield the corresponding cyclohexane derivative.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at 80°C.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas at 50 psi.
Major Products:
Substitution: 1-(3-Azidobutyl)-4-methoxybenzene.
Oxidation: 4-Methoxybenzaldehyde.
Reduction: 1-(3-Iodobutyl)cyclohexane.
Applications De Recherche Scientifique
1-(3-Iodobutyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Iodobutyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular components through its iodobutyl group, which can form covalent bonds with nucleophilic sites in proteins or DNA. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(3-Iodobutyl)benzene: Lacks the methoxy group, resulting in different chemical reactivity and applications.
1-(3-Bromobutyl)-4-methoxybenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
1-(3-Iodobutyl)-4-hydroxybenzene: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 1-(3-Iodobutyl)-4-methoxybenzene is unique due to the presence of both the iodobutyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H15IO |
|---|---|
Poids moléculaire |
290.14 g/mol |
Nom IUPAC |
1-(3-iodobutyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
YXNVPRSTIVTRKU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


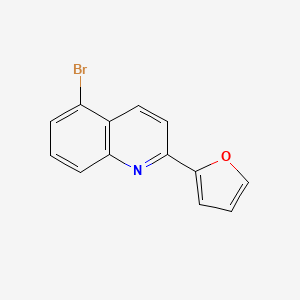
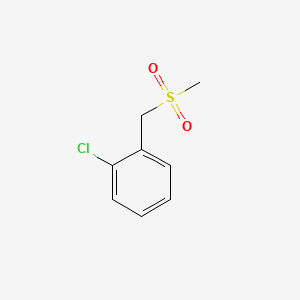

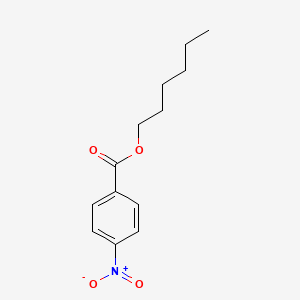
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
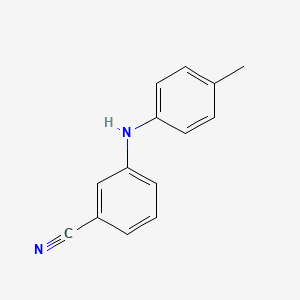
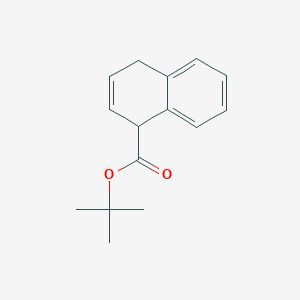
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)


![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
